Cas no 1152909-04-0 (1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde)

1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- NE36181
- 1-tert-butyl-3-(3-methoxyphenyl)pyrazole-4-carbaldehyde
- 1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
- Inchi: 1S/C15H18N2O2/c1-15(2,3)17-9-12(10-18)14(16-17)11-6-5-7-13(8-11)19-4/h5-10H,1-4H3
- InChI Key: SWYXDFYTAAYADP-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)C1C(C=O)=CN(C(C)(C)C)N=1
Computed Properties
- Exact Mass: 258.137
- Monoisotopic Mass: 258.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 44.1
1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-107263-1.0g |
1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
1152909-04-0 | 95% | 1.0g |
$656.0 | 2023-07-07 | |
TRC | B423443-10mg |
1-tert-Butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
1152909-04-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-107263-0.5g |
1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
1152909-04-0 | 95% | 0.5g |
$512.0 | 2023-10-28 | |
Aaron | AR01A0IQ-250mg |
1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
1152909-04-0 | 95% | 250mg |
$472.00 | 2025-02-14 | |
1PlusChem | 1P01A0AE-5g |
1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
1152909-04-0 | 95% | 5g |
$2414.00 | 2023-12-26 | |
1PlusChem | 1P01A0AE-2.5g |
1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
1152909-04-0 | 95% | 2.5g |
$1653.00 | 2023-12-26 | |
1PlusChem | 1P01A0AE-50mg |
1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
1152909-04-0 | 95% | 50mg |
$244.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301820-2.5g |
1-Tert-butyl-3-(3-methoxyphenyl)-1h-pyrazole-4-carbaldehyde |
1152909-04-0 | 95% | 2.5g |
¥27794.00 | 2024-08-09 | |
Enamine | EN300-107263-2.5g |
1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
1152909-04-0 | 95% | 2.5g |
$1287.0 | 2023-10-28 | |
TRC | B423443-50mg |
1-tert-Butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
1152909-04-0 | 50mg |
$ 185.00 | 2022-06-07 |
1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Related Literature
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
Additional information on 1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Introduction to 1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1152909-04-0)
1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, with the CAS number 1152909-04-0, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the tert-butyl and methoxyphenyl substituents, contribute to its distinctive chemical and biological properties.
The molecular structure of 1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring with a tert-butyl group at the 1-position and a 3-methoxyphenyl group at the 3-position. The presence of the aldehyde functional group at the 4-position further enhances its reactivity and potential for forming various derivatives. This compound is synthesized through a series of well-defined chemical reactions, including coupling reactions and functional group transformations, which are essential for achieving high yields and purity.
In recent years, 1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, particularly those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
The pharmacokinetic properties of 1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde have also been evaluated in preclinical studies. These studies have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential use as a therapeutic agent. Additionally, the compound has demonstrated low toxicity in in vitro and in vivo models, further supporting its safety profile.
In the context of drug development, 1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been used as a lead compound for the synthesis of various derivatives with enhanced biological activities. For example, researchers have explored the modification of the aldehyde group to create ester and amide derivatives, which exhibit improved stability and bioavailability. These derivatives have shown promising results in preclinical studies, suggesting their potential for further development as therapeutic agents.
The synthetic versatility of 1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde also makes it an attractive starting material for combinatorial chemistry approaches. By systematically varying the substituents on the pyrazole ring, researchers can generate a diverse library of compounds with different biological activities. This approach has led to the identification of several novel compounds with potent anti-inflammatory and anticancer properties.
In conclusion, 1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1152909-04-0) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable lead compound for the development of new therapeutic agents targeting inflammatory diseases and cancer. Ongoing research continues to explore its full range of applications and optimize its properties for clinical use.
1152909-04-0 (1-Tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) Related Products
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)




